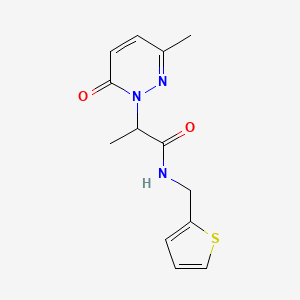

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide

Description

2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a pyridazinone derivative characterized by a pyridazinone core substituted with a methyl group at position 3 and a propanamide side chain linked to a thiophen-2-ylmethyl moiety. The thiophene moiety in this compound may enhance lipophilicity and influence metabolic stability, while the propanamide chain provides structural flexibility for receptor interactions .

Properties

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9-5-6-12(17)16(15-9)10(2)13(18)14-8-11-4-3-7-19-11/h3-7,10H,8H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERZVISCJJIBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group at the 3-position of the pyridazinone ring can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a nucleophilic substitution reaction where the thiophene derivative reacts with a suitable leaving group on the pyridazinone ring.

Formation of the Propanamide Side Chain: The final step involves the formation of the propanamide side chain through an amidation reaction, typically using an amine and an acid chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Alkyl halides, nucleophiles like thiols or amines, often in the presence of a base.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced pyridazinone derivatives.

Substitution: Substituted pyridazinone or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its ability to interact with specific enzymes or receptors could make it a potential therapeutic agent for treating various diseases.

Industry

In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide would depend on its specific application. In a biological context, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Pharmacological Activities

Pyridazinone derivatives with modifications in the core structure or substituents exhibit varied biological profiles. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Impact : The thiophen-2-ylmethyl group in the target compound differentiates it from bromophenyl or methoxybenzyl analogs. Thiophene’s electron-rich aromatic system may enhance π-π stacking with biological targets compared to bulkier halogenated aryl groups .

- Bioactivity: Compound 71 () demonstrated potent COX-2 inhibition (IC₅₀ = 0.8 µM), while antipyrine hybrids () showed anticonvulsant activity (ED₅₀ = 45 mg/kg in mice). The target compound’s activity remains uncharacterized but is hypothesized to align with CNS modulation due to structural similarities to anticonvulsant pyridazinones .

- Synthetic Feasibility: Microwave-assisted synthesis () achieved 80% yield for a related pyridazinone, whereas traditional methods (e.g., compound 8a in ) yielded only 10%, highlighting the importance of reaction optimization for scalability .

Physicochemical and ADMET Properties

However:

- Metabolism : Thiophene rings are prone to oxidation, which may necessitate structural modifications to reduce hepatotoxicity risks .

Biological Activity

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.32 g/mol. The compound features a pyridazine ring, an amide bond, and a thiophene moiety, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : It could bind to specific receptors, modulating signaling pathways that affect cell behavior.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds containing pyridazine rings have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that related compounds exhibited IC50 values ranging from 4.47 to 52.8 μM against human ovarian and breast cancer cells, indicating promising antiproliferative activity .

Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds possess antimicrobial properties. The mechanism often involves the disruption of bacterial cell membrane integrity or interference with DNA replication processes. Specific tests against Gram-positive and Gram-negative bacteria have shown varying degrees of effectiveness, suggesting a broad spectrum of activity .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study on Anticancer Activity | Compounds showed significant cytotoxicity against A2780 and MCF-7 cell lines with IC50 values < 50 μM | Supports potential use in cancer therapy |

| Antimicrobial Testing | Exhibited activity against Staphylococcus aureus and Escherichia coli | Suggests utility in treating bacterial infections |

| Molecular Docking Studies | Indicated favorable binding interactions with tubulin, suggesting a mechanism for anticancer effects | Provides insight into the compound's action at the molecular level |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.